H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Leu144,Arg147]-PLP (139-151) is a mutant peptide fragment of myelin proteolipid protein (PLP) containing tryptophan-to-leucine and histidine-to-arginine substitutions at positions 144 and 147, respectively . This peptide sequence is significant in the study of multiple sclerosis and other neurodegenerative disorders due to its role in myelin sheath formation and maintenance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Leu144,Arg147]-PLP (139-151) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Final removal of the peptide from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like [Leu144,Arg147]-PLP (139-151) often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
[Leu144,Arg147]-PLP (139-151) can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, within the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs of the peptide for structure-activity relationship studies.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of protected amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, or substituted analogs of [Leu144,Arg147]-PLP (139-151), which can be used for further biological or chemical studies .
Aplicaciones Científicas De Investigación
[Leu144,Arg147]-PLP (139-151) has several scientific research applications:
Chemistry: Used in the study of peptide synthesis and modification techniques.
Medicine: Potential therapeutic applications in treating multiple sclerosis by modulating immune responses.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
The mechanism of action of [Leu144,Arg147]-PLP (139-151) involves its interaction with immune cells. It inhibits Th1 cell activation in vitro and induces the generation of regulatory T cells in vivo . This modulation of the immune response helps delay the onset of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis .
Comparación Con Compuestos Similares
Similar Compounds
PLP (178-191): Another peptide fragment of myelin proteolipid protein used in multiple sclerosis research.
Myelin Oligodendrocyte Protein (MOG) (92-106): A peptide involved in the study of autoimmune responses in multiple sclerosis.
Myelin Basic Protein (MBP): A major component of the myelin sheath, also studied in the context of neurodegenerative diseases.
Uniqueness
[Leu144,Arg147]-PLP (139-151) is unique due to its specific amino acid substitutions, which confer distinct immunological properties. These substitutions make it a valuable tool for studying the immune mechanisms underlying multiple sclerosis and developing potential therapeutic strategies .
Actividad Biológica
H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH is a peptide with a complex structure and significant biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C67H110N20O17
- Molecular Weight : 1467.71 g/mol
- Structural Characteristics : The peptide consists of 13 amino acids, including several hydrophobic residues (Leu, Gly) and charged residues (Lys, Arg), which contribute to its biological function and interaction with various biological targets.
Biological Activities
The biological activity of this compound has been studied in various contexts:
- Antioxidative Properties :
- Antimicrobial Activity :
- Immunomodulatory Effects :
- Antihypertensive Effects :
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of various bioactive peptides derived from food proteins, finding that those with higher hydrophobicity and specific amino acid sequences exhibited stronger antioxidant effects. The presence of histidine and phenylalanine was crucial in enhancing these properties, indicating that this compound could possess similar benefits .
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that peptides rich in leucine and arginine showed significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial membranes, leading to cell lysis. Given the composition of this compound, it is hypothesized to exhibit comparable antimicrobial effects .
Comparative Analysis of Similar Peptides
Peptide Sequence | Molecular Weight | Biological Activity |
---|---|---|
H-His-Ala-Asp-Gly-Val-Phe-Thr | 5232.93 | Antimicrobial, immunomodulatory |
H-Leu-Gly-Arg-Ser-Gly-Gly-Asp | 1616.95 | Antioxidative, antihypertensive |
H-His-Pro-Asp-Phe | 1299.4 | Antimicrobial, antioxidant |
This compound | 1467.71 | Antioxidative, antimicrobial, antihypertensive |
Propiedades
Fórmula molecular |
C67H110N20O17 |
---|---|
Peso molecular |
1467.7 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C67H110N20O17/c1-37(2)26-46(81-61(98)48(28-39(5)6)83-59(96)43(18-10-12-22-68)78-53(89)33-75-58(95)47(27-38(3)4)82-63(100)51(35-88)86-56(93)42(70)30-41-32-73-36-77-41)57(94)76-34-54(90)79-45(20-14-24-74-67(71)72)65(102)87-25-15-21-52(87)64(101)84-49(31-55(91)92)62(99)80-44(19-11-13-23-69)60(97)85-50(66(103)104)29-40-16-8-7-9-17-40/h7-9,16-17,32,36-39,42-52,88H,10-15,18-31,33-35,68-70H2,1-6H3,(H,73,77)(H,75,95)(H,76,94)(H,78,89)(H,79,90)(H,80,99)(H,81,98)(H,82,100)(H,83,96)(H,84,101)(H,85,97)(H,86,93)(H,91,92)(H,103,104)(H4,71,72,74)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
Clave InChI |
YACBHKZFFYRFQI-RZGVDQIZSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.